molecular formula C7H9N3O B1583234 5-Acetyl-2-amino-4-methylpyrimidine CAS No. 66373-25-9

5-Acetyl-2-amino-4-methylpyrimidine

Cat. No. B1583234
CAS RN: 66373-25-9
M. Wt: 151.17 g/mol
InChI Key: LWZQQJIAMSDELT-UHFFFAOYSA-N
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Description

5-Acetyl-2-amino-4-methylpyrimidine is a chemical compound with the formula C7H9N3O . It is a pyrimidine derivative and is used in various chemical reactions .


Synthesis Analysis

The synthesis of 5-Acetyl-2-amino-4-methylpyrimidine has been reported in the literature . The compound can be prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-amino-4-methylpyrimidine consists of a pyrimidine ring with an acetyl group at the 5-position and an amino group at the 2-position . The 4-position of the ring is substituted with a methyl group .


Chemical Reactions Analysis

5-Acetyl-2-amino-4-methylpyrimidine can participate in various chemical reactions. For instance, it can undergo reductive amination of the acetyl group, followed by cyclization with DMF–DMA or HC(OEt)3, resulting in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .


Physical And Chemical Properties Analysis

5-Acetyl-2-amino-4-methylpyrimidine has a molecular weight of 151.16 and a melting point of 226-227°C . It is recommended to be stored at ambient temperatures .

Scientific Research Applications

  • Nanomaterials Synthesis

    • Pyrimidines, including 5-Acetyl-2-amino-4-methylpyrimidine, can be used in the synthesis of nanomaterials .
    • Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm .
    • The properties of nanomaterials can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
  • Anti-inflammatory Applications

    • Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Opto-electronics and Electronic Displays

    • Pyrimidines can be used in the development of opto-electronics and electronic displays .
    • The specific application of 5-Acetyl-2-amino-4-methylpyrimidine in this field is not mentioned in the source .
  • Synthesis of Fused Pyrimidines

    • 5-Acetyl-2-amino-4-methylpyrimidine can be used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives .
    • The synthesis involves heating under reflux with MeONa in BuOH, transforming 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .
    • These compounds exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
  • Construction of Fused Pyrimidines

    • o-Aminopyrimidine aldehydes and o-aminopyrimidine ketones, which can be synthesized from 5-Acetyl-2-amino-4-methylpyrimidine, are used for the construction of fused pyrimidines .
    • These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
    • These compounds find widespread use in medicine .
  • Pharmacological Applications

    • Diazine alkaloids, which include pyrimidines like 5-Acetyl-2-amino-4-methylpyrimidine, have a wide range of pharmacological applications .
    • They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, and calcium channel blocking activities .
  • Synthesis of Pyrido[2,3-d]pyrimidines and Pyrimidino[4,5-d][1,3]oxazines

    • 5-Acetyl-2-amino-4-methylpyrimidine can be used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives .
    • The synthesis involves heating under reflux with MeONa in BuOH, transforming 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .
    • These compounds exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
  • Construction of Fused Pyrimidines

    • o-Aminopyrimidine aldehydes and o-aminopyrimidine ketones, which can be synthesized from 5-Acetyl-2-amino-4-methylpyrimidine, are used for the construction of fused pyrimidines .
    • These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
    • These compounds find widespread use in medicine .
  • Pharmacological Applications

    • Diazine alkaloids, which include pyrimidines like 5-Acetyl-2-amino-4-methylpyrimidine, have a wide range of pharmacological applications .
    • They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel blocking activities .
  • Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine

    • 5-Acetyl-2-amino-4-methylpyrimidine can be used in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine .
    • The synthesis involves the reaction of 2-cyanoacetamide with Vilsmeier reagent to afford enamine 18, followed by the condensation with acetamidine to produce the 4-amino-2-methylpyrimidine-5-carbonitrile .
  • Synthesis of 5-Substituted 2-amino-4,6-dihydroxypyrimidines

    • 5-Acetyl-2-amino-4-methylpyrimidine can be used in the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines .
    • The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .

Safety And Hazards

The safety data sheet for 5-Acetyl-2-amino-4-methylpyrimidine indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . It is advised against food, drug, pesticide, or biocidal product use .

Future Directions

Future research on 5-Acetyl-2-amino-4-methylpyrimidine could focus on its potential applications in medicinal chemistry, given its structural similarity to biologically active compounds . Additionally, further studies could explore its potential as a precursor in the synthesis of various fused pyrimidines .

properties

IUPAC Name

1-(2-amino-4-methylpyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-6(5(2)11)3-9-7(8)10-4/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZQQJIAMSDELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332703
Record name 5-Acetyl-2-amino-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-amino-4-methylpyrimidine

CAS RN

66373-25-9
Record name 5-Acetyl-2-amino-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-amino-4-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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